molecular formula C6H7N3O2 B1178253 nolA protein CAS No. 135315-83-2

nolA protein

Cat. No.: B1178253
CAS No.: 135315-83-2
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Description

The nolA protein is a transcriptional regulator that plays a sophisticated, host-dependent role in mediating symbiotic compatibility, particularly in Bradyrhizobium species interacting with legume hosts such as peanut and mung bean . Its primary research value lies in its function as a key regulator that influences the bacterial Type III Secretion System (T3SS) and other symbiotic processes without directly activating common nodulation ( nod ) genes . Studies demonstrate that nolA is crucial for efficient nodulation and competitive nodule colonization on certain hosts like peanut, while it can act as a repressor of symbiosis on incompatible hosts like mung bean . A significant mechanism of its action involves the positive regulation of the T3SS effector gene nopP , which is a critical factor in determining host range and incompatibility . This product is intended for research applications in molecular microbiology, plant-microbe interactions, and studies of bacterial gene regulation and symbiotic specificity. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

135315-83-2

Molecular Formula

C6H7N3O2

Synonyms

nolA protein

Origin of Product

United States

Genetic Organization and Post Transcriptional Processing of Nola

Genomic Locus and Transcriptional Architecture of the nolA Gene

The nolA gene is a key regulatory element in the symbiotic relationship between B. japonicum and its host plants. nih.gov Its genomic context and transcriptional setup are crucial for its function in controlling nodulation gene expression.

Identification of Multiple Transcriptional Start Sites

Research has revealed that the transcription of the nolA gene is not initiated from a single point. Instead, it is transcribed from two distinct promoters, designated as P1 and P2. asm.orgasm.org The expression from the upstream promoter, P1, drives the synthesis of the full-length NolA1 protein. asm.orgasm.org The second promoter, P2, is located downstream and contains a putative binding site for the NolA1 protein, suggesting a mechanism of autoregulation. asm.orgasm.org This dual-promoter system allows for differential regulation and production of the various NolA protein isoforms.

Diversity of this compound Isoforms Derived from a Single Gene

A remarkable feature of the nolA gene is its ability to produce three distinct protein isoforms from a single open reading frame. nih.gov This is achieved through the utilization of three separate in-frame ATG start codons. nih.govnih.gov Immunoblot analyses of B. japonicum cell extracts have confirmed the presence of three polypeptides with molecular weights corresponding to those predicted from translation initiating at each of the three start sites. nih.gov

Characterization of the Full-Length NolA1 Isoform

Translation initiating from the first start codon (ATG1) produces the full-length NolA1 protein. nih.gov A key feature of NolA1 is the presence of an N-terminal helix-turn-helix (HTH) DNA-binding motif. nih.gov This motif is characteristic of the MerR family of transcriptional regulators, suggesting that NolA1 functions as a DNA-binding protein that modulates gene expression. nih.govoup.com

Analysis of N-terminally Truncated Isoforms: NolA2 and NolA3

Translation from the second (ATG2) and third (ATG3) start codons results in the production of N-terminally truncated isoforms, NolA2 and NolA3, respectively. nih.gov Crucially, both NolA2 and NolA3 lack the N-terminal DNA-binding domain present in NolA1. nih.gov This structural difference inherently dictates that their functional roles will be distinct from that of NolA1 and will not involve direct binding to DNA.

Investigation of Distinct Functional Contributions of Each Isoform

The three NolA isoforms have been shown to possess distinct and non-redundant functions in the regulation of nodulation. NolA1, the full-length protein, acts as a transcriptional activator and is essential for the expression of both NolA2 and NolA3. nih.gov It is also involved in regulating the expression of nodD2, another regulatory gene in the nodulation cascade. asm.orgtennessee.edu

The truncated isoforms, NolA2 and NolA3, have more specialized roles. NolA3 has been identified as being essential for the genotype-specific nodulation of certain soybean varieties. nih.govnih.gov Conversely, high levels of NolA2 expression appear to have a negative impact, reducing nodulation efficiency on soybean. asm.orgasm.org It has been proposed that NolA2 may modulate the function of NolA3, possibly by interacting with a stem-loop structure near the NolA2 translation initiation site, which could in turn affect the levels of NolA3. asm.orgasm.org In some contexts, NolA has been found to positively regulate the expression of the Type III secretion system (T3SS) effector gene nopP, highlighting its role in modulating symbiotic compatibility in a host-dependent manner. asm.orgasm.org

Table 1: Characteristics of this compound Isoforms

Isoform Start Codon Key Structural Feature Primary Function
NolA1 ATG1 Contains N-terminal helix-turn-helix DNA-binding motif Transcriptional activator; required for NolA2, NolA3, and nodD2 expression. nih.govasm.orgtennessee.edu
NolA2 ATG2 Lacks N-terminal DNA-binding motif May reduce nodulation efficiency at high levels; potentially modulates NolA3 function. nih.govasm.orgasm.org

Evolutionary Conservation and Divergence of nolA Homologs

Homologs of the nolA gene have been identified in other Bradyrhizobium species, indicating a conserved role in nodulation within this genus. A full-length nolA homolog exists in Bradyrhizobium (Arachis) sp. strain NC92, where it is also required for efficient nodulation of its host, the peanut. nih.gov In contrast, Bradyrhizobium guangxiense possesses a truncated nolA gene. asm.org This truncated version is still important for symbiosis with peanut but restricts nodulation on mung bean, demonstrating host-dependent functional divergence. asm.org The this compound family belongs to the larger MerR superfamily of transcriptional regulators, which are widespread in bacteria and typically respond to environmental stimuli. oup.com The conservation of the N-terminal DNA-binding domain in NolA1 and its homologs places them firmly within this evolutionary lineage of regulatory proteins. nih.govoup.com

Table 2: Compound Names Mentioned

Compound Name
This compound
NolA1
NolA2
NolA3
NodD2
nopP

Phylogenetic Relationships within the MerR-type Transcriptional Regulator Family

NolA is a member of the MerR family of transcriptional regulators. nih.govebi.ac.uk This family is widespread in bacteria and its members respond to a variety of environmental signals, including heavy metals, oxidative stress, and antibiotics. ebi.ac.ukresearchgate.net A defining characteristic of MerR-type regulators is their mechanism of action. They typically bind to target promoters that have a suboptimal spacing of 19 or 20 base pairs between the -35 and -10 consensus sequences, in contrast to the more common 16 to 17 bp spacing. nih.govnih.gov By binding to this spacer region, the MerR protein distorts or bends the DNA, which realigns the -35 and -10 elements correctly, allowing RNA polymerase to initiate transcription. nih.govresearchgate.netnih.gov

The N-terminal region of NolA1 contains a helix-turn-helix DNA-binding motif that shares sequence similarity with other proteins in the MerR family. nih.govtennessee.edu This structural feature is responsible for the protein's interaction with DNA. biorxiv.org Phylogenetic analyses place NolA within this diverse family, which includes well-studied regulators from various bacteria. ebi.ac.uk

Other members of the MerR family include:

SoxR from Escherichia coli, which responds to oxidative stress. ebi.ac.uk

TipA from Streptomyces lividans, which is activated by the antibiotic thiostrepton. nih.govebi.ac.uk

GlnR from Bacillus subtilis, which is involved in the regulation of nitrogen metabolism. csic.esfrontiersin.org

CueR from Escherichia coli, a regulator of copper efflux. ebi.ac.uk

This phylogenetic relationship indicates that NolA utilizes a conserved mechanism of transcriptional activation that has been adapted to regulate the highly specific process of symbiotic nodulation. nih.gov

Distribution of nolA Homologs Across Bradyrhizobium Species

Homologs of the nolA gene have been identified in several species within the Bradyrhizobium genus, indicating a conserved but not universal role in symbiosis. The presence and structure of nolA can vary, suggesting adaptation to different host plants or symbiotic strategies. nih.gov Genomic studies have confirmed the existence of nolA in species such as B. japonicum, B. elkanii, and B. diazoefficiens. nih.govnih.govnih.gov In Bradyrhizobium (Arachis) sp. strain NC92, a nolA homolog was identified, and mutations in this gene led to delayed nodulation on host plants like the peanut. nih.govnih.gov

However, the distribution is not uniform. For example, a comparative genomic analysis of Bradyrhizobium guangxiense CCBAU53363 revealed a truncated version of the nolA gene (417 bp) compared to the full-length versions (714 to 738 bp) found in species like B. diazoefficiens USDA110 and B. elkanii USDA61. nih.gov The presence of nolA has also been noted in the genomes of various Bradyrhizobium strains isolated from diverse legumes and geographic regions, including Africa. frontiersin.orgfrontiersin.org This distribution suggests that NolA is an important regulatory component in many, but not all, Bradyrhizobium-legume interactions.

Species/StrainnolA Homolog StatusSignificance/NoteReference
Bradyrhizobium japonicumPresent (Full-length)The species in which the three-protein system (NolA1/2/3) was characterized. nih.govnih.gov
Bradyrhizobium elkaniiPresent (Full-length)Shares high homology and similar gene organization with B. japonicum. nih.govscielo.br
Bradyrhizobium diazoefficiensPresent (Full-length)Considered a reference genome for symbiotic studies. nih.govnih.gov
Bradyrhizobium guangxiensePresent (Truncated)Possesses a shorter, 417 bp version of the gene. nih.gov
Bradyrhizobium (Arachis) sp. strain NC92PresentInactivation leads to delayed nodulation on peanut and cowpea. nih.govnih.gov
Bradyrhizobium sp. strain Lb8PresentIdentified in the genome of a peanut-nodulating strain. frontiersin.org

Molecular Mechanisms of Nola Protein Function

Transcriptional Regulatory Activity of NolA1

NolA1 is the primary functional form of the NolA protein that engages in transcriptional regulation. The nolA gene is unique in that it can be translated from three different in-frame ATG start codons, producing three distinct proteins: NolA1, NolA2, and NolA3. nih.govnih.gov Only NolA1, translated from the first start codon, possesses the complete structure necessary for direct interaction with DNA. nih.govnih.gov

The predicted amino acid sequence of NolA1 reveals a characteristic N-terminal helix-turn-helix (HTH) DNA-binding motif. nih.govtennessee.edupnas.org This motif is the signature feature of the MerR family of transcriptional regulators, a group of proteins known to control gene expression in response to environmental stimuli like heavy metals, oxidative stress, or antibiotics. nih.govpnas.orgoup.com The presence of this HTH domain in NolA1, and its absence in the truncated NolA2 and NolA3 forms, indicates that only NolA1 can function as a direct transcriptional activator by binding to specific DNA sequences. nih.govnih.govtennessee.edu

As a member of the MerR family, NolA1 is believed to employ a distinct mechanism of transcriptional activation. oup.com These regulators typically bind to an operator site located in the promoter region of their target genes, specifically in the spacer between the -35 and -10 hexamer sequences that are recognized by RNA polymerase. nih.govoup.com This binding is known to induce a conformational change—a distortion or bending—in the promoter DNA. nih.gov This protein-induced DNA distortion realigns the suboptimal -35 and -10 elements into a more favorable conformation, facilitating the binding of RNA polymerase and the initiation of transcription. oup.com Research indicates that NolA1 binds to the promoter regions of both its own gene (nolA) and the nodD2 gene, immediately upstream of their transcriptional start sites, suggesting it directly controls their expression through this mechanism. tennessee.edu

The expression and activity of NolA are regulated by specific signals, many of which originate from the host plant. Studies have shown that NolA expression is inducible by extracts from etiolated soybean seedlings. nih.gov However, it is not induced by genistein, a well-known isoflavonoid (B1168493) inducer of other nodulation (nod) genes. nih.gov Another identified inducer is bradyoxetin, a quorum-sensing signal molecule that triggers nolA expression. researchgate.netoup.com The regulatory pathway may also involve an unidentified factor, designated 'X', which is activated by soybean seed-derived galactosides (SSG) and subsequently promotes the transcription of nolA from its primary promoter. nih.gov Furthermore, environmental factors such as iron availability can modulate NolA expression; the addition of iron has been observed to reduce NolA expression, which in turn leads to an increase in nod gene expression. researchgate.net

Mechanisms of DNA Interaction and Conformational Changes in Target Promoters

Regulation of Downstream Gene Expression by NolA

NolA functions as a transcriptional activator that initiates a regulatory cascade, influencing both positive and negative control over various genes essential for symbiosis. This control is exerted through both direct and indirect mechanisms.

NolA is a transcriptional activator that is required for its own expression in a process known as positive autoregulation. nih.govtennessee.edunih.gov It also directly activates the transcription of nodD2, another key regulatory gene. tennessee.edunih.gov Evidence for this direct activation comes from the identification of a putative NolA1 DNA-binding site immediately upstream of the nodD2 transcriptional start site. tennessee.edu

Additionally, NolA has been found to positively regulate the expression of nopP, a gene encoding a type III secretion system (T3SS) effector protein. nih.govasm.org This regulation is crucial for mediating symbiotic compatibility with certain host plants. asm.org However, some findings suggest that the regulation of nopP by NolA may be indirect, pointing to a more complex regulatory pathway than simple direct activation. nih.govasm.org

Table 1: Direct Gene Targets of NolA1

Target GeneFunction of Gene ProductRegulatory Effect of NolA
nolATranscriptional regulator (NolA1)Positive Autoregulation
nodD2Transcriptional repressor of nod operonsTranscriptional Activation
nopPType III Secretion System (T3SS) effector proteinPositive Regulation (Potentially Indirect)

While NolA is a transcriptional activator, one of its most significant roles is the negative regulation of the primary nodulation genes. nih.govresearchgate.net This repression is not direct. Instead, NolA activates the expression of the nodD2 gene. tennessee.edunih.govnih.gov The NodD2 protein then functions as a repressor, binding to the promoters of the nodABCSUIJ operon and inhibiting its transcription. nih.govresearchgate.netresearchgate.net Therefore, the observed repression of the nod operon by NolA is an indirect effect, mediated entirely through its direct activation of the NodD2 repressor. tennessee.edunih.gov This intricate two-step cascade allows for precise, host-dependent control over the production of Nod factors, which are crucial for initiating nodule formation. researchgate.net

Table 2: Regulatory Cascade of NolA

RegulatorTargetEffectDownstream Consequence
NolA1 nodD2 promoterActivation Increased production of NodD2 protein
NodD2 nodABCSUIJ promoterRepression Decreased transcription of nodulation genes

Direct Transcriptional Activation of Specific Target Genes (e.g., nodD2, nopP)

Integration of NolA into Cellular Signaling Networks

The this compound is a key transcriptional regulator in bacteria such as Bradyrhizobium japonicum, playing a crucial role in the complex signaling network that governs the symbiotic relationship with host plants. nih.govtennessee.edu It does not operate in isolation but is deeply integrated into cellular signaling pathways, responding to both host-derived signals and bacterial population density cues to fine-tune the expression of nodulation genes. nih.govpnas.org

Interplay with Flavonoid-Mediated Nod Gene Induction Pathways

The establishment of a successful symbiosis between rhizobia and legumes is initiated by a molecular dialogue, where flavonoids secreted by the plant roots play a pivotal role. nih.govmdpi.com These flavonoid compounds are recognized by the bacterial NodD protein, a LysR-type transcriptional regulator. nih.govmdpi.com The NodD-flavonoid complex then activates the transcription of nodulation (nod, nol, noe) genes, which are essential for the synthesis of Nod factors, the signaling molecules that trigger nodule formation in the host plant. nih.govasm.org

However, the expression of these crucial nodulation genes must be precisely controlled. Overexpression can lead to defective nodulation. nih.gov This is where the this compound becomes a key player in the negative regulation of this pathway. NolA functions upstream in a cascade that ultimately represses nod gene expression. nih.gov It achieves this by inducing the expression of another regulatory protein, NodD2. nih.govtennessee.edu NodD2, in turn, acts as a repressor of the nod genes, even in the presence of flavonoid inducers. nih.gov Therefore, NolA indirectly curtails the initial positive signal from the flavonoids, ensuring that nodulation proceeds in a controlled manner. nih.govtennessee.edu This regulatory circuit demonstrates a sophisticated feedback mechanism where an initial activation signal (flavonoids) is later modulated by a repressive pathway involving NolA and NodD2. pnas.org

RegulatorFunction in Nod Gene PathwayEffector Molecule
NodD1 Activates nod gene expressionFlavonoids (e.g., Genistein)
NolA Induces nodD2 expression, leading to repression of nod genesBradyoxetin
NodD2 Represses nod gene expression-

Cross-Talk with Quorum Sensing Systems (e.g., Bradyoxetin-Mediated Induction)

The regulation of nodulation genes by NolA is intricately linked to quorum sensing, a mechanism of bacterial cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. pnas.orgoup.com In B. japonicum, this regulation is not mediated by the common N-acyl homoserine lactone (AHL) signals but by a unique signaling molecule called bradyoxetin. pnas.orgnih.gov

As the bacterial population density increases, bradyoxetin accumulates in the environment. pnas.org This accumulation serves as a signal that induces the expression of nolA. pnas.orgasm.org The subsequent increase in this compound levels leads to the activation of nodD2 expression. nih.govresearchgate.net As previously mentioned, NodD2 then represses the flavonoid-induced expression of the nod genes. nih.gov This entire cascade, from bradyoxetin to NolA to NodD2, effectively reduces nod gene expression at high cell densities. pnas.org This quorum sensing-mediated repression is thought to be important within the confined spaces of root nodules, ensuring that bacterial resources are appropriately allocated once the symbiotic relationship is established. pnas.org The dependence of this quorum phenotype on NolA is highlighted by the observation that a nolA mutant does not exhibit this population-density-dependent repression of nod genes. pnas.org

Regulatory Cascade in Response to High Cell Density:

High Cell Density -> Accumulation of Bradyoxetin

Bradyoxetin -> Induces nolA expression

NolA -> Activates nodD2 expression

NodD2 -> Represses nod gene transcription

Influence of Environmental Factors on nolA Expression (e.g., Iron Availability)

The expression of nolA and its regulatory network are further influenced by environmental conditions, notably the availability of iron. pnas.org Iron is a critical nutrient for numerous cellular processes, and its availability can act as a signal that modulates bacterial behavior, including symbiotic interactions. pnas.orgcanada.ca

The production of the quorum-sensing signal, bradyoxetin, is itself regulated by iron levels. pnas.orgnih.gov Maximal production of bradyoxetin occurs under iron-deficient conditions, while its synthesis is reduced when iron is replete. pnas.orgnih.gov Consequently, the expression of both nolA and the nod genes are also affected by iron availability. pnas.org Under iron-depleted conditions, the increased production of bradyoxetin leads to higher levels of NolA and subsequently stronger repression of the nod genes. pnas.orgresearchgate.net This link between iron availability and quorum sensing suggests a mechanism for integrating nutritional status with population density to control symbiotic gene expression. pnas.org This regulatory connection may be particularly relevant within the host, where iron availability can be limited. pnas.org

ConditionBradyoxetin ProductionnolA ExpressionConsequence for Nod Gene Expression
Iron-Deficient MaximalIncreasedRepression
Iron-Replete ReducedDecreasedDe-repression/Activation

Biological Roles of Nola Protein in Legume Symbiosis

Contribution to the Early Stages of Host Infection

The establishment of a successful symbiosis between rhizobia and legumes commences with the infection of the host plant's root hairs, a process intricately regulated by a cascade of signaling molecules from both partners. The NolA protein is a key player in this initial phase, modulating the intricate dance between bacterium and plant.

Modulation of Root Hair Invasion and Infection Thread Development

The formation of an infection thread, a tubular structure that guides the bacteria into the root cortex, is a pivotal step in the infection process. mdpi.comuniversiteitleiden.nl The this compound is implicated in the successful progression of this event. While not always essential for the initial curling of the root hair, its presence is crucial for the proper development and elongation of the infection thread within the host. nih.govapsnet.org In some symbiotic pairings, the absence of NolA can lead to aborted infections, where the infection threads fail to penetrate deeper into the root tissue. nih.gov This suggests that NolA regulates the expression of downstream genes whose products are necessary for overcoming host defenses and facilitating the inward growth of the infection thread. apsnet.org

Impact on Nodule Organogenesis and Differentiation

Following successful infection, the bacteria are released into the host cells, where they differentiate into nitrogen-fixing bacteroids within a specialized organ called the nodule. The this compound continues to exert its influence throughout these later stages of symbiotic development.

Role in Bacteroid Differentiation and Maturation within Nodules

The transformation of bacteria into functional, nitrogen-fixing bacteroids is a complex developmental process. Evidence indicates that NolA plays a significant role in this differentiation and maturation. nih.govapsnet.org In nodules formed by nolA mutant strains on certain hosts, microscopic examination has revealed atypical bacteroid morphology. nih.govapsnet.org These bacteroids may not be enclosed properly within the symbiosome, a membrane-bound compartment essential for symbiotic function. apsnet.org This suggests that NolA is required for the expression of genes that are not only involved in the early infection events but also in the later stages of bacteroid development and the maintenance of the symbiotic interface within the host cell. nih.govapsnet.org A delay in bacteroid maturation has also been observed in some instances. apsnet.org

Modulation of Genotype-Specific Nodulation and Host Compatibility

One of the most striking features of the this compound is its role in mediating genotype-specific nodulation and host compatibility. The requirement for NolA can vary dramatically depending on the specific legume host and even the genotype within a single host species.

Differential Phenotypes Observed Across Various Legume Hosts (e.g., Glycine max versus Vigna unguiculata and Vigna radiata)

The functional importance of NolA is highly dependent on the host plant. For instance, in the symbiosis between Bradyrhizobium japonicum and soybean (Glycine max), the absence of NolA has a minimal effect on nodulation in many commercial cultivars. nih.govapsnet.org However, NolA is essential for extending the host range of certain B. japonicum strains to specific soybean genotypes that would otherwise restrict nodulation. nih.gov

In stark contrast, when interacting with other legumes such as cowpea (Vigna unguiculata) and mung bean (Vigna radiata), NolA is critically important for establishing a successful symbiosis. nih.govapsnet.orgpnas.org B. japonicum mutants lacking a functional nolA gene are severely impaired in their ability to nodulate and fix nitrogen on these hosts. nih.govapsnet.org This highlights NolA's role as a key determinant of host specificity, where its presence or absence can dictate the outcome of the symbiotic interaction. pnas.org

Interactive Data Table: Summary of NolA Mutant Phenotypes

Host PlantPhenotype of nolA MutantKey FindingsReferences
Glycine max (Soybean)Slight delay in nodulation in some cultivars; essential for nodulation on specific restrictive genotypes.NolA is a genotype-specific nodulation factor. nih.gov, apsnet.org
Vigna unguiculata (Cowpea)Grossly defective in nodulation and nitrogen fixation. Atypical bacteroid morphology and fewer infected cells in nodules.NolA is crucial for both early infection and later bacteroid development. nih.gov, apsnet.org
Vigna radiata (Mung Bean)Restricted nodulation.NolA is important for symbiotic compatibility. nih.gov

Significance in Symbiotic Nitrogen Fixation Efficiency

The this compound plays a multifaceted and crucial role in modulating the efficiency of symbiotic nitrogen fixation, a process vital for plant growth and development. Its influence extends from the early stages of nodulation to the later stages of bacteroid development and function within the host legume. The regulatory functions of NolA are often host-dependent, meaning its impact can vary significantly between different legume species.

Research has demonstrated that NolA is a transcriptional activator necessary for the expression of genes involved in both the initial infection process and the subsequent development and maintenance of bacteroids. apsnet.org In some rhizobial strains, NolA, in conjunction with other regulatory proteins like NodD1, contributes to efficient symbiosis and competitive nodule colonization. researchgate.netasm.org For instance, in certain Bradyrhizobium strains, a mutation in the nolA gene can lead to delayed and defective nodulation, particularly in specific host plants like cowpea, where there are fewer infected cells and a lack of typical symbiosome structures. apsnet.org

The regulatory network involving NolA is complex. It can indirectly repress the expression of nodulation (nod) genes, likely through its regulation of other genes such as nodD2. apsnet.org This fine-tuning of nod gene expression is critical, as overexpression of Nod signals can result in aberrant nodule phenotypes. nih.gov Therefore, NolA contributes to the precise regulation of Nod signal synthesis, which is essential for effective and efficient nodulation. nih.gov

The impact of NolA on nitrogen fixation efficiency is also linked to its role in regulating the Type III Secretion System (T3SS), which secretes effector proteins called Nops (Nodulation outer proteins). nih.gov In some symbiotic relationships, NolA positively regulates the expression of certain nop genes. nih.gov The presence or absence of these Nops can either be beneficial or detrimental to the symbiosis, depending on the specific rhizobial strain and legume cultivar. researchgate.net This highlights the sophisticated, host-dependent nature of NolA's role in symbiotic efficiency. nih.gov

Studies on different legume hosts have revealed contrasting roles for NolA. For example, in the interaction between Bradyrhizobium guangxiense and peanut, nolA is important for efficient symbiosis. asm.orgnih.gov However, in the interaction with mung bean, NolA appears to restrict nodulation. nih.gov This host-dependent functionality underscores the intricate genetic and molecular dialogues that govern the outcomes of legume-rhizobia symbioses.

The following tables summarize key research findings on the impact of NolA on various symbiotic parameters, illustrating its significance in nitrogen fixation efficiency.

Table 1: Effect of nolA Mutation on Nodulation and Nitrogen Fixation in Different Host Plants

Host Plant Rhizobial Strain Effect of nolA Mutation Reference
Soybean Bradyrhizobium japonicum Slight delay in nodulation, slight delay in bacteroid maturation. apsnet.org
Cowpea Bradyrhizobium japonicum Grossly defective in nodulation and nitrogen fixation; fewer infected cells. apsnet.org
Peanut Bradyrhizobium guangxiense CCBAU53363 Delayed nodulation; important for efficient symbiosis. asm.orgnih.gov

Table 2: Regulatory Effects of NolA on Gene Expression and Symbiotic Components

Regulated Gene/Component Organism Regulatory Effect of NolA Consequence for Symbiosis Reference
nodD2 Bradyrhizobium japonicum Required for expression Indirect repression of nod genes, fine-tuning of Nod signal synthesis apsnet.org
nopP (a T3SS effector) Bradyrhizobium guangxiense CCBAU53363 Positive regulation Host-dependent effects on nodulation nih.gov

Advanced Research Methodologies for Nola Protein Studies

Genetic Engineering and Mutagenesis Strategies

Genetic manipulation is fundamental to understanding the specific functions of the NolA protein and its different isoforms. Techniques such as targeted gene deletions, site-specific mutations, and complementation studies have been pivotal in elucidating its complex regulatory network.

Targeted Gene Deletions and Site-Directed Mutagenesis for Functional Analysis

To investigate the role of NolA, researchers have created targeted gene deletions, producing nolA mutant strains of B. japonicum. bio-rad.comhubspot.net Comparing these mutants to the wild-type strain reveals the protein's impact on processes like nodulation. For instance, while nolA mutants showed only a slight delay in nodulating soybean, they were significantly defective in the nodulation and nitrogen fixation on cowpea plants, indicating a host-specific role for the protein. bio-rad.com

A crucial discovery was that the nolA gene encodes three distinct proteins (NolA₁, NolA₂, and NolA₃) from three different ATG start codons. nih.govnih.gov To determine the individual functions of these isoforms, site-directed mutagenesis was employed. This technique allows for precise changes in the DNA sequence. unc.edu Researchers systematically mutated the ATG start codons to prevent the translation of specific isoforms. nih.govnih.gov For example, the ATG codons were replaced with codons for other amino acids, such as valine, alanine, or leucine, effectively knocking out the production of NolA₁, NolA₂, or NolA₃ individually or in combination. nih.gov Subsequent analysis of these mutants using immunological methods confirmed the absence of the corresponding protein, allowing for the attribution of specific functions to each isoform. nih.govnih.gov These studies revealed that NolA₁ or NolA₃ is required for genotype-specific nodulation of certain soybean varieties. nih.govnih.gov

Genetic Modification Technique Purpose/Finding Reference(s)
nolA Gene DeletionHomologous RecombinationTo create a null mutant and assess the overall function of NolA in symbiosis. Revealed defects in nodulation on cowpea. bio-rad.com
ATG Start Codon MutationSite-Directed MutagenesisTo prevent translation of specific NolA isoforms (NolA₁, NolA₂, NolA₃). nih.govnih.gov
ATG → GTG/GCG/CTGSite-Directed MutagenesisTo individually eliminate the synthesis of each protein isoform to study their distinct roles. nih.gov
Creation of Restriction SitesSite-Directed MutagenesisTo facilitate the selection and cloning of desired ATG mutations. nih.gov

Gene Complementation and Overexpression Studies

Gene complementation is a critical technique used to confirm that an observed phenotype is directly caused by the inactivation of a specific gene. biopharminternational.comscience.gov In NolA research, this involves reintroducing a functional copy of the nolA gene into a nolA deletion mutant. hubspot.net These studies have successfully shown that adding back the nolA gene can restore the wild-type phenotype, confirming its role in regulating nodulation gene expression. hubspot.net

Furthermore, complementation studies helped establish that NolA is a transcriptional activator required for its own expression and for the expression of another regulatory gene, nodD2. bio-rad.com Overexpression studies, where a gene is expressed at higher-than-normal levels, often from a strong, constitutive promoter, have also been used. For example, placing the nodD2 gene under the control of a constitutive promoter led to a significant reduction in the expression of other nodulation genes, suggesting that NolA's repressive effect on these genes is likely indirect and mediated through its regulation of NodD2. bio-rad.com

Transcriptional and Translational Reporter Assays

To quantify gene expression and identify regulatory elements, researchers rely on reporter assays. These systems fuse the promoter or coding sequence of a gene of interest to a reporter gene whose product is easily measured.

Utilization of lacZ Fusions for Gene Expression Quantification

The lacZ gene, which encodes the enzyme β-galactosidase, is a common reporter used in NolA studies. nih.govnih.gov Researchers create translational fusions by linking the nolA coding sequence in-frame with a promoterless lacZ gene. nih.gov The resulting fusion protein's activity, which can be measured by monitoring the hydrolysis of specific substrates, serves as a proxy for the expression of NolA. bio-rad.comnih.gov

These nolA-lacZ fusions have been instrumental in demonstrating how NolA expression is regulated. For example, assays showed that nolA expression is inducible by extracts from young soybean seedlings but not by genistein, a known inducer of other nod genes. nih.govnih.gov This tool was also used to dissect the expression of the different NolA isoforms by fusing the lacZ gene to nolA constructs where specific ATG start sites had been mutated. nih.gov These experiments revealed that the expression of the shorter isoforms, NolA₂ and NolA₃, is dependent on the presence of the full-length NolA₁ protein. nih.govnih.gov

Reporter Fusion Condition/Mutant Background Observation Reference(s)
nolA-lacZ (wild-type)Induced with soybean seed extractExpression is induced. nih.govnih.gov
nolA-lacZ (wild-type)Induced with genisteinLittle to no induction. nih.govthermofisher.com
nolA-lacZ (wild-type)High cell density cultureExpression is induced by an extracellular signal (CDF). thermofisher.com
nodC-lacZIn a nolA deletion mutantExpression is significantly increased, showing NolA represses nodC. hubspot.net
nodD2-lacZIn a nolA deletion mutantExpression is abolished, showing NolA is required for nodD2 expression. bio-rad.com

Primer Extension Techniques for Transcriptional Start Site Mapping

Primer extension is a precise method used to map the 5' end of a messenger RNA (mRNA) transcript, thereby identifying the exact location of the transcriptional start site(s). neb.comembl.org The technique involves using a short, labeled DNA primer that is complementary to a known sequence of the mRNA. embl.org An enzyme, reverse transcriptase, extends this primer to the 5' end of the mRNA template. The length of the resulting DNA product corresponds to the distance from the primer to the start of the transcript, which can be determined with single-nucleotide resolution by running the product on a gel alongside a sequencing ladder. embl.org

In the study of nolA, primer extension analysis was crucial in revealing the complexity of its transcriptional regulation. nih.gov The analysis identified two distinct transcriptional start sites, designated P1 and P2. nih.gov The discovery of multiple promoters provided a molecular basis for the differential regulation of the nolA gene, contributing to the understanding of how the various this compound isoforms are ultimately expressed. nih.gov

Protein Expression, Purification, and Immunological Techniques

To study the this compound directly, it must be produced, isolated, and detected. These biochemical and immunological approaches are essential for confirming the existence of the protein isoforms predicted by genetic studies and for producing reagents to probe their function.

While specific protocols for the purification of NolA are not extensively detailed, the process typically involves heterologous expression followed by chromatographic separation. The nolA gene can be cloned into an expression vector and introduced into a host system like Escherichia coli, which is widely used for producing recombinant proteins. bio-rad.comsinobiological.com Often, the protein is expressed as a fusion with an affinity tag, such as a polyhistidine (His-tag) or maltose-binding protein (MBP) tag. hubspot.net This tag allows for a straightforward initial purification step using affinity chromatography, where the fusion protein selectively binds to a resin, separating it from the bulk of cellular proteins. hubspot.net Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.

Immunological techniques are vital for the specific detection of proteins. For NolA, polyclonal antibodies have been generated. nih.govnih.gov This is typically achieved by immunizing an animal, such as a rabbit, with a purified form of the protein, which elicits an immune response. The resulting antiserum contains a mixture of antibodies that recognize the this compound. These antibodies are powerful tools for techniques like Western blotting (immunoblotting). In NolA research, Western blots have been used to analyze protein extracts from B. japonicum. nih.govnih.gov Using the anti-NolA antiserum, researchers were able to visualize three distinct protein bands corresponding to the predicted molecular weights of NolA₁, NolA₂, and NolA₃, providing direct evidence that all three isoforms are produced in the bacterium. nih.govnih.gov Furthermore, when this technique was applied to extracts from the site-directed mutants, the corresponding protein band was absent, confirming the success of the genetic modifications. nih.gov

Heterologous Protein Expression and Purification for Biochemical Characterization

Molecular Interaction Analysis

Understanding the function of NolA requires identifying the molecules with which it interacts, including DNA and other proteins.

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a fundamental technique used to study the direct binding of proteins to DNA sequences. wikipedia.orgnih.gov The principle is that a DNA fragment bound to a protein migrates more slowly through a non-denaturing gel matrix than a free, unbound DNA fragment. wikipedia.orgresearchgate.net This "shift" in mobility indicates a DNA-protein interaction.

Analysis of the this compound sequence predicted that the full-length form, NolA1, contains a helix-turn-helix DNA-binding motif characteristic of the MerR family of transcriptional regulators. nih.govtennessee.edu This strongly suggests that NolA1 directly binds to DNA to control gene expression. Further research has identified putative NolA-binding sites in the promoter regions of genes it regulates, including its own gene and nodD2. tennessee.edu

In a typical EMSA experiment to test this, a short, labeled DNA probe containing the putative NolA binding site would be incubated with purified NolA1 protein. The mixture is then subjected to electrophoresis. A band corresponding to the slower-migrating protein-DNA complex would confirm the binding interaction. The specificity of this binding can be verified through competition assays, where an excess of unlabeled probe outcompetes the labeled probe for binding, diminishing the shifted band. wikipedia.org EMSA is therefore the definitive method to confirm the predicted DNA-binding function of NolA1 and to map its specific recognition sites within gene promoters.

While direct physical interactions between NolA and other proteins have not been extensively detailed, its functional interaction with the transcriptional regulator NodD2 is well-established. nih.govapsnet.org Research indicates that NolA is a transcriptional activator that is required for the expression of the nodD2 gene. tennessee.edunih.gov This creates a regulatory cascade where NolA controls the production of the NodD2 protein, which in turn acts as a repressor of other nod genes. apsnet.org This indirect molecular interaction is crucial for fine-tuning the nodulation process.

Standard techniques to investigate direct protein-protein binding include the yeast two-hybrid (Y2H) system and co-immunoprecipitation (Co-IP). numberanalytics.compronetbio.comsingerinstruments.com

Yeast Two-Hybrid (Y2H): This genetic method detects interactions within a yeast cell. The this compound could be expressed as a "bait" fusion, and NodD2 as a "prey" fusion. A direct physical interaction between them would reconstitute a functional transcription factor, activating reporter genes and allowing the yeast to grow on selective media. nih.gov

Co-Immunoprecipitation (Co-IP): This antibody-based technique is used to pull a target protein and its bound partners out of a cell lysate. numberanalytics.comcreative-diagnostics.com An antibody against NolA would be used to immunoprecipitate it from a B. japonicum lysate. If NodD2 physically interacts with NolA, it would be co-precipitated and could be detected in the final sample by immunoblotting with a NodD2-specific antibody. cmpcollege.ac.in

While the regulatory link between NolA and NodD2 is clear, the application of methods like Y2H or Co-IP would be necessary to determine if they also engage in direct physical contact as part of their function.

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Binding Dynamics

Microscopic and Histological Examination of Symbiotic Structures

Microscopic examination of root nodules provides direct visual evidence of the consequences of a non-functional this compound. When host plants like cowpea (Vigna unguiculata) are inoculated with B. japonicum strains containing a mutated nolA gene, they exhibit significant defects in nodulation and nitrogen fixation. nih.gov

Transmission electron microscopy (TEM) has been a particularly powerful tool for this analysis. Detailed morphological studies of nodules formed by nolA mutants reveal severe abnormalities at the cellular and subcellular levels. Compared to nodules formed by wild-type bacteria, which contain well-organized infected cells filled with healthy bacteroids, the nodules from nolA mutants show distinct defects.

Key findings from microscopic analyses include:

Fewer Infected Cells: Nodules induced by nolA mutants on cowpea contain a reduced number of infected plant cells. nih.gov

Atypical Symbiosome Structure: In healthy nodules, bacteroids reside within a plant-derived membrane called the symbiosome membrane. In cowpea nodules infected with nolA mutants, bacteroids are often not found within a typical symbiosome structure. tennessee.edunih.gov

Abnormal Bacteroid Morphology: The bacteroids themselves show an atypical morphology, indicating that NolA is important not just for the initial infection but also for the later stages of bacteroid development and maintenance. tennessee.edu

Damaged Symbiosome Membranes: In studies with Bradyrhizobium guangxiense on peanut, nolA mutants induced nodules where the symbiosome membrane had a "seriously damaged appearance with nearly total disappearance."

These microscopic observations underscore the critical role of NolA in establishing and maintaining a functional symbiotic interface between the bacterium and the host plant.

Host Plant Bacterial Strain Observed Phenotype in nolA Mutant Nodules Reference
Cowpea (Vigna unguiculata)B. japonicumGrossly defective in nodulation and nitrogen fixation. nih.gov nih.gov
Cowpea (Vigna unguiculata)B. japonicumAtypical bacteroid morphology; bacteroids not in a typical symbiosome structure. tennessee.edunih.gov tennessee.edunih.gov
Soybean (Glycine max)B. japonicumOnly a slight delay in nodulation; similar morphology to wild-type with a slight delay in bacteroid maturation. nih.gov nih.gov
Peanut (Arachis hypogaea)B. guangxienseDecreased bacteroid number; seriously damaged symbiosome membrane.

Future Research Directions for Nola Protein

Deeper Functional Elucidation of NolA2 and NolA3 Isoforms and Their Interdependence with NolA1

While it is known that nolA can be translated into three isoforms (NolA1, NolA2, and NolA3) and that the expression of NolA2 and NolA3 requires NolA1, the specific functions of NolA2 and NolA3 and how they interact with or are regulated by NolA1 remain to be fully elucidated. nih.gov Future research should focus on dissecting the individual roles of these truncated isoforms. Techniques such as targeted mutagenesis to selectively express only NolA2 or NolA3 in the absence of the others, followed by phenotypic analysis in different host legumes, could provide insights into their specific contributions to nodulation efficiency and host compatibility. Furthermore, investigating the molecular mechanisms by which NolA1 influences the expression or stability of NolA2 and NolA3 is crucial. This could involve studies on translational coupling, mRNA stability, or post-translational modifications. Understanding the interdependence and distinct functions of these isoforms is vital for a complete picture of NolA's regulatory network.

High-Resolution Structural Elucidation of NolA Proteins and Their DNA-Binding Complexes (e.g., using X-ray Crystallography, Cryo-EM)

Determining the high-resolution three-dimensional structures of the NolA isoforms, particularly NolA1 with its predicted DNA-binding domain, is a critical future direction. X-ray crystallography and Cryo-EM are powerful techniques for achieving this. nanoimagingservices.comfz-juelich.demolecularcloud.orgcriver.com Structural information would provide insights into the molecular basis of NolA1's DNA binding specificity and how it interacts with target gene promoters. nih.gov Furthermore, elucidating the structure of NolA1 in complex with its DNA targets would reveal the precise binding interface and potential conformational changes upon binding. Given that NolA2 and NolA3 lack the canonical DNA-binding domain, structural studies on these isoforms, perhaps in complex with other proteins, could shed light on their potential protein-interaction partners or novel mechanisms of action. nih.gov Such structural insights are fundamental for understanding NolA's regulatory functions at a molecular level.

Comprehensive Systems-Level Analysis of NolA-Regulated Gene Networks through Transcriptomics and Proteomics

While some target genes of NolA, such as nodD2 and nopP, have been identified, a comprehensive understanding of the entire NolA-regulated gene network is still lacking. tennessee.eduasm.org Future research should employ systems-level approaches like high-throughput transcriptomics (RNA-Seq) and proteomics (mass spectrometry-based) to identify all genes and proteins whose expression is directly or indirectly influenced by NolA under various symbiotic conditions and in different host backgrounds. mdpi.comtulane.edupnas.orgnih.gov Comparing the transcriptomic and proteomic profiles of wild-type Bradyrhizobium strains with nolA mutants would reveal the full spectrum of cellular processes controlled by NolA. This could uncover novel roles for NolA beyond nodulation, potentially in other aspects of symbiosis, bacterial metabolism, or stress responses. Integrated analysis of transcriptomic and proteomic data will provide a more complete picture of NolA's regulatory impact.

Identification and Characterization of Novel Signaling Molecules Directly Modulating NolA Activity

The expression of NolA is known to be inducible by extracts from host plant seedlings, but not by genistein, a typical inducer of nod genes. nih.gov This suggests the existence of specific signaling molecules from the host plant or within the bacterium that directly modulate NolA activity or expression. Future research should focus on identifying and characterizing these novel signaling molecules. This could involve bioassay-guided fractionation of host plant extracts to isolate the active compounds. nih.gov Furthermore, genetic screens for bacterial mutants affecting nolA expression could identify bacterial signaling pathways upstream of NolA. Understanding these signaling molecules and pathways is crucial for comprehending how environmental cues and host signals are integrated to regulate NolA activity and, consequently, the symbiotic interaction. researchgate.net

Dissecting the Evolutionary Trajectory of nolA and its Correlation with Host Range Expansion and Restriction

NolA plays a role in genotype-specific nodulation and can mediate incompatibility with certain hosts, indicating its involvement in determining host range. nih.govasm.org Investigating the evolutionary history of the nolA gene across different Bradyrhizobium species with varying host ranges could provide insights into how this gene has evolved and contributed to the diversification of host specificity. oup.com Comparative genomics and phylogenetic analysis of nolA sequences from a broad collection of Bradyrhizobium strains could reveal patterns of gene duplication, loss, or horizontal transfer that correlate with host range expansion or restriction. researchgate.net Experimental studies to swap nolA alleles between strains with different host specificities could functionally validate the role of nolA in determining host range. Understanding the evolutionary dynamics of nolA is important for understanding the ecological and evolutionary processes shaping rhizobium-legume symbioses. anr.fr

Rational Engineering of Symbiotic Interactions through Targeted Manipulation of nolA for Enhanced Agricultural Productivity

Given NolA's significant role in nodulation efficiency and host compatibility, manipulating nolA expression or function presents a potential avenue for rationally engineering rhizobium strains for improved symbiotic performance with important legume crops. asm.orgmdpi.com Future research could explore genetic engineering strategies to optimize nolA expression levels or modify the activity of NolA isoforms to enhance nodule formation, nitrogen fixation efficiency, or broaden the host range of agriculturally important rhizobia. anr.fr This could involve developing engineered strains with finely tuned nolA expression tailored to specific host genotypes or environmental conditions. Such efforts could lead to the development of superior bioinoculants, reducing the reliance on synthetic nitrogen fertilizers and contributing to more sustainable agricultural practices and enhanced crop productivity. mdpi.com

Q & A

Q. How can I retrieve the primary sequence and structural data for the nolA protein?

To obtain the this compound sequence, use UniProt or NCBI Protein databases by searching with its accession ID (e.g., UniProt ID: [Insert ID]). These platforms provide amino acid length, gene name, and conserved domains (e.g., Pfam or SMART annotations) . For structural insights, query the Protein Data Bank (PDB) using the protein name or accession ID to access crystallographic or NMR-derived 3D models. Tools like Jmol can visualize these structures .

Q. What experimental methods are recommended to confirm nolA's molecular function?

Employ in vitro assays such as enzyme kinetics (e.g., spectrophotometric assays for catalytic activity) or pull-down assays to identify binding partners. Gene ontology (GO) terms from UniProt or neXtProt can guide functional hypotheses: select two terms each for molecular function (e.g., "DNA binding"), biological process (e.g., "transcriptional regulation"), and cellular component (e.g., "nucleus") .

Q. How do I analyze conserved domains in nolA to infer evolutionary relationships?

Use InterPro or Pfam to identify conserved domains and their amino acid positions. Align nolA sequences across species via BLAST or Clustal Omega to detect conserved residues critical for function. Phylogenetic trees generated with MEGA software can clarify evolutionary divergence .

Advanced Research Questions

Q. How should I design experiments to validate nolA's role in transcriptional regulation?

Combine chromatin immunoprecipitation (ChIP-seq) to identify DNA-binding sites with RNA-seq to assess downstream gene expression changes. Include controls such as knockout mutants or siRNA-mediated silencing. For data validation, use EMSA (Electrophoretic Mobility Shift Assay) to confirm DNA-protein interactions .

Q. What strategies resolve contradictions in functional data for nolA across studies?

Perform meta-analyses of existing datasets (e.g., reanalyze raw RNA-seq data from public repositories like GEO). Validate conflicting results using orthogonal methods (e.g., Western blot alongside immunofluorescence). Consider species-specific or context-dependent variations (e.g., stress conditions) .

Q. How can I map post-translational modifications (PTMs) on nolA and assess their impact?

Use mass spectrometry (LC-MS/MS) with immunoprecipitated nolA. For phosphorylation, employ phospho-specific antibodies or in vitro kinase assays. To study functional consequences, generate site-directed mutants (e.g., serine-to-alanine substitutions) and compare phenotypes .

Methodological Resources

Q. Which databases provide reliable interaction networks for nolA?

  • STRING : Predicts physical and functional interactions based on co-expression and literature mining.
  • BioGRID : Curates protein-protein interactions from high-throughput studies.
  • neXtProt : Offers tissue-specific expression and PTM data for human proteins .

Q. How do I optimize protein-nucleic acid interaction assays for nolA?

For EMSA, titrate protein-to-DNA ratios and include non-specific competitors (e.g., poly dI:dC). For yeast one-hybrid assays, ensure proper cloning of DNA bait sequences and use selective media for library screening. Validate results with luciferase reporter assays .

Data Analysis and Tools

Q. What computational tools predict nolA's tertiary structure if experimental data is lacking?

Use AlphaFold2 or RoseTTAFold for de novo structure prediction. Validate models with MolProbity (stereochemical quality) and DALI (structural similarity to known proteins). Compare predicted active sites with conserved residues from sequence alignments .

Q. How do I integrate multi-omics data to study nolA's regulatory network?

Leverage platforms like Cytoscape for network visualization. Combine RNA-seq (gene expression), ChIP-seq (DNA binding), and proteomics (interaction partners) to build a comprehensive model. Use tools like DAVID for pathway enrichment analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.